molecular formula C21H27NO2 B1233366 SR-59230A free base CAS No. 174689-38-4

SR-59230A free base

Cat. No. B1233366
CAS RN: 174689-38-4
M. Wt: 325.4 g/mol
InChI Key: VFDHMSXXELYMRW-ICSRJNTNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]-2-propanol is a member of tetralins.

Scientific Research Applications

1. Advances in Spectroscopic Imaging Techniques

SR-59230A has implications in the field of spectroscopic imaging, particularly in stimulated Raman scattering (SRS) microscopy. This technique, offering label-free chemical contrast, has seen significant advancements due to its sensitivity and ability to provide background-free, interpretable chemical contrast. It has been used in various biomedical applications, such as imaging brain and skin tissues based on intrinsic lipid contrast and monitoring drug delivery (Freudiger et al., 2008; Beier et al., 2011; Fu et al., 2013).

2. Synchrotron Radiation (SR) in Material Sciences

SR-59230A is also relevant in the field of synchrotron radiation (SR), which has been used extensively in material science research. This includes the study of actinide-based materials, which is crucial for nuclear energy research. SR techniques like X-ray absorption spectroscopy and X-ray diffraction provide essential data for characterizing these materials (Shi et al., 2014).

3. Applications in Ecology and Remote Sensing

The field of ecology has benefited from the applications of satellite remote sensing (SRS), related to SR-59230A, in monitoring biodiversity and environmental changes. This technology offers repeatable, standardized information, aiding in the assessment of ecosystems and natural resource management (Pettorelli et al., 2014).

4. Development in Aerospace Engineering

SR-59230A has also found applications in aerospace engineering, particularly in the analysis of wake flow dynamics of space launchers and aircraft. This research is crucial for enhancing the efficiency and safety of aerospace vehicles (Statnikov et al., 2013; Hicks, 1992).

properties

CAS RN

174689-38-4

Product Name

SR-59230A free base

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol

InChI

InChI=1S/C21H27NO2/c1-2-16-8-4-6-13-21(16)24-15-18(23)14-22-20-12-7-10-17-9-3-5-11-19(17)20/h3-6,8-9,11,13,18,20,22-23H,2,7,10,12,14-15H2,1H3/t18-,20-/m0/s1

InChI Key

VFDHMSXXELYMRW-ICSRJNTNSA-N

Isomeric SMILES

CCC1=CC=CC=C1OC[C@H](CN[C@H]2CCCC3=CC=CC=C23)O

SMILES

CCC1=CC=CC=C1OCC(CNC2CCCC3=CC=CC=C23)O

Canonical SMILES

CCC1=CC=CC=C1OCC(CNC2CCCC3=CC=CC=C23)O

Other CAS RN

174689-38-4

synonyms

3-(2-ethylphenoxy)-1-(1,2,3,4-tetrahydronaphth-1-ylamino)-2-propanol oxalate
SR 59230A
SR-59230A
SR59230A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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